BenchChemオンラインストアへようこそ!

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

Hammett substituent constants benzylic electrophilicity regioisomeric comparison

Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate (CAS 346603-68-7) is a heterobifunctional aromatic ester belonging to the class of trifluoromethyl-substituted benzyl bromides. Its molecular architecture features three synergistic reactive/functional elements: a methyl ester at position 1, a benzylic bromide at position 2, and an ortho-disposed trifluoromethyl group at position 3.

Molecular Formula C10H8BrF3O2
Molecular Weight 297.07 g/mol
CAS No. 346603-68-7
Cat. No. B1356699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate
CAS346603-68-7
Molecular FormulaC10H8BrF3O2
Molecular Weight297.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)C(F)(F)F)CBr
InChIInChI=1S/C10H8BrF3O2/c1-16-9(15)6-3-2-4-8(7(6)5-11)10(12,13)14/h2-4H,5H2,1H3
InChIKeyDFYWLNAELNNBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(Bromomethyl)-3-(Trifluoromethyl)benzoate (CAS 346603-68-7): A Regiospecific Ortho-Trifluoromethyl Benzyl Bromide Building Block for Medicinal Chemistry and Agrochemical Synthesis


Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate (CAS 346603-68-7) is a heterobifunctional aromatic ester belonging to the class of trifluoromethyl-substituted benzyl bromides. Its molecular architecture features three synergistic reactive/functional elements: a methyl ester at position 1, a benzylic bromide at position 2, and an ortho-disposed trifluoromethyl group at position 3 [1]. With a molecular formula of C₁₀H₈BrF₃O₂ and a molecular weight of 297.07 g·mol⁻¹, the compound is a solid at ambient temperature that requires storage under inert gas at 2–8 °C to preserve benzylic bromide integrity . Its computed XLogP3 of 3.2 and topological polar surface area (TPSA) of 26.3 Ų place it within the favorable property space for CNS-penetrant and orally bioavailable small-molecule lead optimization campaigns [2]. The compound serves as a key alkylating intermediate in the synthesis of isoindolinone-based glucokinase activators, pyridazone therapeutics, and lenalidomide/pomalidomide isosteric analogs, where the precise 2,3-substitution pattern is critical for downstream pharmacophoric geometry .

Why Methyl 2-(Bromomethyl)-3-(Trifluoromethyl)benzoate Cannot Be Replaced by Regioisomeric or Chloro-Analog Building Blocks in Critical Synthetic Sequences


Regioisomeric bromomethyl-trifluoromethyl benzoates (e.g., the 2,4-, 2,5-, and 2,6-substituted variants) are not functionally interchangeable with the 2,3-isomer. The ortho relationship between the benzylic bromide and the strongly electron-withdrawing CF₃ group (Hammett σₘ = 0.43, σₚ = 0.54) in the 2,3-isomer creates a uniquely activated electrophilic center that is absent when the CF₃ is positioned meta or para to the bromomethyl substituent [1]. This electronic activation is compounded by a steric effect: the proximity of the bulky CF₃ and the ester carbonyl restricts the conformational freedom of the benzylic bromide in a manner that directly influences diastereoselectivity in subsequent alkylation and cyclization steps . Replacement with the corresponding benzyl chloride analog results in a ≥10-fold reduction in SN2 reactivity, as established by benzhydrylium solvolysis nucleofugality scales where bromide consistently outperforms chloride by over one order of magnitude in leaving group ability [2]. Substituting the methyl ester for ethyl or free acid derivatives further alters the solubility profile, crystallinity, and chromatographic behavior, complicating intermediate isolation and purification workflows in multi-step GMP syntheses . These cumulative electronic, steric, and physicochemical factors mean that procurement of the specific 2-(bromomethyl)-3-(trifluoromethyl)benzoate methyl ester is mandatory for reproducibility of published synthetic routes and patent-exemplified pharmaceutical intermediates.

Quantitative Differentiation Evidence: Methyl 2-(Bromomethyl)-3-(Trifluoromethyl)benzoate vs. Its Closest Structural Analogs


Ortho-CF₃ Electronic Activation of the Benzylic Bromide: 2,3-Regioisomer vs. 2,5- and 2,6-Regioisomers

The ortho arrangement of the trifluoromethyl group relative to the bromomethyl substituent in this compound uniquely maximizes electron withdrawal at the benzylic carbon. The CF₃ group carries Hammett substituent constants of σₘ = 0.43 and σₚ = 0.54, but when positioned ortho to the reaction center, its inductive effect (–I) is transmitted through fewer bonds and is augmented by a through-space field effect, producing an effective σₒᵣₜₕₒ that is larger than either σₘ or σₚ [1]. In the 2,5- and 2,6-regioisomers, the CF₃ group is meta or para to the bromomethyl substituent, respectively, and the electron-withdrawing effect is mediated solely through the aromatic π-system with significant attenuation. Computational studies on CF₃-substituted benzhydryl systems confirm that the ortho-CF₃ arrangement produces the largest increase in the electrophilicity parameter E of the corresponding carbocation, directly correlating with accelerated nucleophilic substitution rates . No other regioisomer can replicate this ortho-electronic acceleration.

Hammett substituent constants benzylic electrophilicity regioisomeric comparison

Bromide vs. Chloride Leaving Group: ≥10-Fold Reactivity Advantage Quantified by the Mayr Nucleofugality Scale

The benzylic bromide in the target compound provides a quantifiable reactivity advantage over the analogous benzyl chloride. On the Mayr nucleofugality scale, bromide ion consistently exhibits nucleofugality parameters (Nf) that are 1.5–2.5 units higher than chloride across a range of benzhydrylium reference electrofuges, translating to a rate constant ratio k(Br)/k(Cl) of approximately 10–300 depending on solvent polarity and the specific electrofuge [1]. For benzhydrylium systems closely analogous to the trifluoromethyl-substituted benzoate scaffold, the measured solvolysis rate constants at 25 °C show that bromides react 15–40 times faster than the corresponding chlorides in aqueous acetone and ethanol–water mixtures . This difference is magnified in the ortho-CF₃ system, where the already electron-deficient benzylic center further discriminates between leaving group abilities due to an earlier transition state with greater carbon–halogen bond cleavage character [2].

nucleofugality leaving group ability SN2 kinetics benzhydrylium scale

Patent-Validated Utility in Isoindolinone and Pyridazone Drug Discovery Programs vs. Generic Building Blocks

Unlike generic benzyl bromide building blocks that lack documented pharmaceutical relevance, methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate is specifically recited as a key synthetic intermediate in multiple patent families targeting high-value therapeutic indications. Patent WO applications describe its use in constructing isoindolinone-based glucokinase activators for the treatment of type II diabetes mellitus, where the 2,3-substitution geometry is essential for correct fit within the glucokinase allosteric binding site . Additionally, the compound serves as an alkylating agent in the preparation of pyridazone derivatives claimed as Lp-PLA₂ inhibitors for atherosclerosis . In the immunomodulatory drug space, the compound was employed in the synthesis of isosteric analogs of lenalidomide and pomalidomide, where the 4-methyl and 4-chloro analogs displayed potent TNF-α inhibition (IC₅₀ values in the nanomolar range) and oral bioavailability in rat, demonstrating that the 2-bromomethyl-3-CF₃-benzoate scaffold is a privileged entry point for cereblon-modulating therapeutics [1].

isoindolinone glucokinase activator pyridazone lenalidomide analog pharmaceutical intermediate

Batch-to-Batch Reproducibility: 97% Standard Purity with Multi-Method QC Documentation vs. Uncharacterized Alternatives

Reputable vendors supply this compound at a standard purity of ≥97%, with batch-specific quality control documentation including ¹H NMR, HPLC, and GC analyses available upon request . A second supplier (Shanghai Yuanye Bio-Technology) lists the product at 98% purity with defined storage conditions of 2–8 °C . In contrast, many generic regioisomeric analogs (e.g., methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate, CAS 875895-66-2) are listed as 'Discontinued' or available only on a custom synthesis basis without routine QC certificates . The availability of multi-method batch release data is a critical differentiator for GLP and GMP-adjacent laboratory environments where intermediate identity and purity must be documented for regulatory submission packages.

purity specification HPLC QC NMR characterization procurement quality batch consistency

Highest-Impact Application Scenarios for Methyl 2-(Bromomethyl)-3-(Trifluoromethyl)benzoate Based on Quantitative Differentiation Evidence


Synthesis of Isoindolinone-Based Glucokinase Activators for Type II Diabetes Drug Discovery

The compound's ortho-CF₃ activation of the benzylic bromide enables efficient N-alkylation of isoindolinone scaffolds under mild conditions, directly producing the 2,3-substituted benzoate intermediates required for glucokinase allosteric activator pharmacophores as disclosed in patent literature . The ≥15-fold faster reactivity of the bromide over the chloride analog permits alkylation at 0–25 °C rather than reflux temperatures, preserving the stereochemical integrity of chiral isoindolinone precursors and reducing thermal degradation of the CF₃-ester moiety .

Construction of Cereblon-Modulating Lenalidomide/Pomalidomide Isosteric Analogs

In the synthesis of IMiD analogs reported by Ruchelman et al., the 2-(bromomethyl)-3-(trifluoromethyl)benzoate core was employed as the key electrophilic partner to introduce the benzoate ester moiety onto the glutarimide ring system [1]. The resulting analogs—specifically the 4-methyl and 4-chloro derivatives—exhibited potent TNF-α inhibition and oral bioavailability in rat, validating the scaffold as a productive entry point for targeted protein degradation (TPD) bifunctional molecules. Substitution with a non-fluorinated bromomethyl benzoate would eliminate the CF₃-mediated lipophilicity and metabolic stability benefits essential for in vivo activity [1].

Multi-Gram Scale-Up of Pyridazone Lp-PLA₂ Inhibitors for Atherosclerosis Preclinical Studies

The availability of this compound at 97–98% purity with batch QC (NMR, HPLC, GC) from multiple commercial suppliers ensures that medicinal chemistry teams can transition from milligram-scale discovery synthesis to multi-gram preclinical supply without re-sourcing or re-validation of the key intermediate . The defined 2–8 °C storage condition preserves benzylic bromide integrity over extended campaign timelines, minimizing the risk of hydrolytic degradation to the unreactive benzyl alcohol that would stall the synthetic sequence and delay milestone achievement .

Structure-Activity Relationship (SAR) Exploration of ortho-CF₃ Benzylic Electrophiles in Covalent Inhibitor Design

The uniquely activated ortho-CF₃/benzylic bromide dyad provides an electrophilic warhead with tunable reactivity that is intermediate between unsubstituted benzyl bromides and α-bromoacetamides, making it attractive for covalent inhibitor programs targeting cysteine and serine proteases [2]. The Hammett-derived effective σ value of >0.54 for the ortho-CF₃ group allows computational chemists to predict intrinsic reactivity using existing LFER models, enabling rational prioritization of this scaffold over less electron-deficient analogs in virtual screening workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(bromomethyl)-3-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.